![molecular formula C20H25N3O3S B4762237 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4762237.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine
Overview
Description
1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine, also known as SB-334867, is a highly selective antagonist of the orexin receptor type 1 (OX1R). Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. The discovery of SB-334867 has led to a better understanding of the orexin system and its potential therapeutic applications.
Mechanism of Action
1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine selectively blocks the OX1R, which is primarily expressed in the brain. This receptor plays a crucial role in regulating wakefulness and arousal. By blocking the OX1R, 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine reduces the activity of the orexin system, leading to decreased wakefulness and increased sleep.
Biochemical and Physiological Effects:
In addition to its effects on sleep and wakefulness, 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to have other biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models, suggesting its potential use in the treatment of obesity. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been shown to reduce inflammation in animal models of inflammatory bowel disease, indicating its potential use in the treatment of gastrointestinal disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is its high selectivity for the OX1R. This allows for more precise manipulation of the orexin system in animal models. However, one limitation of 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.
Future Directions
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine. One area of interest is its potential use in the treatment of sleep disorders, such as insomnia and narcolepsy. Additionally, further research is needed to fully understand the mechanisms underlying its anxiolytic and antidepressant effects. Finally, there is potential for the development of more potent and selective OX1R antagonists based on the structure of 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine.
Scientific Research Applications
1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and mood disorders. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in the treatment of substance abuse disorders.
properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)17-4-6-18(7-5-17)27(25,26)23-14-12-22(13-15-23)19(24)16-8-10-21-11-9-16/h4-11H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJIAKKCYJGZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}(pyridin-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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